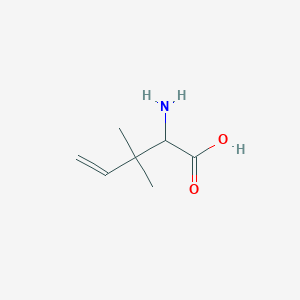
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one, also known as 2-FPP, is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been demonstrated to have a wide variety of biochemical and physiological effects, and is being explored for its potential use in laboratory experiments.
Mecanismo De Acción
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to interact with certain proteins in the body, such as the serotonin receptor 5-HT2A. This interaction triggers a cascade of biochemical reactions, which can lead to the desired effects. For example, when 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one binds to the serotonin receptor, it can lead to the release of neurotransmitters, which can then lead to the desired effects.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to possess a variety of biochemical and physiological effects. These include an increase in serotonin levels, an increase in dopamine levels, and an increase in endorphin levels. Additionally, 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been shown to possess anti-inflammatory, anti-oxidant, and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has a number of advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is easily synthesized. Additionally, it has been demonstrated to have a wide variety of biochemical and physiological effects, which makes it useful for a variety of applications. However, there are some limitations to its use as well. For example, it is not water-soluble, which can make it difficult to use in certain experiments. Additionally, it has a relatively short half-life, which can limit its usefulness in long-term experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one in scientific research. These include the development of new drug delivery systems, the exploration of its potential use as an anti-cancer agent, and the exploration of its potential use in gene therapy. Additionally, further research could be done to explore its potential use in the treatment of neurological disorders, such as depression and anxiety. Finally, further research could be done to explore its potential use in the treatment of other diseases, such as diabetes, heart disease, and cancer.
Métodos De Síntesis
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one is synthesized through a process known as Knoevenagel condensation. This involves the reaction of an aldehyde with a primary amine to form a hemiaminal, which is then cyclized and rearranged to form the desired product. The reaction requires a catalyst, such as aqueous sodium hydroxide, and is typically carried out at a temperature of around 25°C.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethan-1-one has been studied for its potential use in various scientific research applications, such as drug delivery, gene therapy, and cancer research. It has been demonstrated to be an effective carrier for the delivery of drugs and gene therapy vectors, and has also been shown to possess anti-cancer properties.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-9-5-4-8-15(17)12-18(21)20-11-10-16(13-20)14-6-2-1-3-7-14/h1-9,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVQXODRNAKHRKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenyl)-1-(3-phenylpyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-dimethylphenyl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6425007.png)
![5-bromo-2-chloro-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B6425018.png)
![N-[(6-ethoxypyridin-3-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B6425032.png)
![5-{[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B6425036.png)
![2-(2-chlorophenyl)-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6425040.png)
![{[1-(1-benzothiophen-3-yl)propan-2-yl]carbamoyl}methyl acetate](/img/structure/B6425051.png)
![1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6425053.png)
![2-(4-{[1-(1-benzothiophen-3-yl)propan-2-yl]sulfamoyl}phenoxy)acetamide](/img/structure/B6425060.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6425069.png)
![5-chloro-N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6425077.png)
![tert-butyl N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}carbamate](/img/structure/B6425090.png)
![3-(4-methoxyphenoxy)-7-[(2-methylphenyl)methoxy]-4H-chromen-4-one](/img/structure/B6425100.png)

![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B6425110.png)